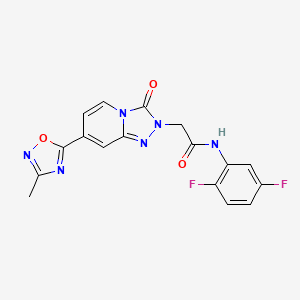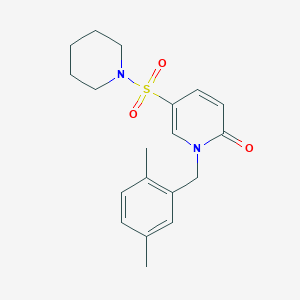
1-(2,5-dimethylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This section overviews the research surrounding compounds with structural similarities to "1-(2,5-dimethylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one," focusing on their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
Several studies have detailed the synthesis of compounds related to "this compound." For instance, compounds exhibiting similar complex structures have been synthesized through direct methods, demonstrating intricate reactions and methods for achieving desired molecular architectures (Karczmarzyk & Malinka, 2004).
Molecular Structure Analysis
Molecular structure investigations are crucial in understanding the chemical behavior of these compounds. Studies involving X-ray crystallography combined with Hirshfeld and DFT calculations provide insights into intermolecular interactions and molecular packing, which are essential for comprehending the stability and reactivity of such molecules (Shawish et al., 2021).
Chemical Reactions and Properties
Research on the chemical reactions and properties of these compounds reveals their potential for various applications, including their biological activity. For example, some derivatives have been found to exhibit significant bioactivity, which is determined by their unique chemical structures and the presence of specific functional groups (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, density, and conformation, have been extensively studied. These properties are crucial for understanding the compound's behavior under different conditions and its suitability for various applications (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
Chemical properties analysis focuses on the reactivity, stability, and interaction of these compounds with other molecules. Detailed studies provide insights into the mechanisms of reaction and the potential for synthesizing new derivatives with enhanced properties or specific functionalities (Shawish et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Spectral Analysis of Piperidin-1-ylsulfonyl Benzyl Sulfides This study presents the synthesis of compounds bearing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. The compounds were synthesized and structurally elucidated using modern spectroscopic techniques. They were screened against the butyrylcholinesterase (BChE) enzyme, and molecular docking studies were conducted to understand the binding affinity and ligand orientation in the active sites of human BChE protein (Khalid et al., 2016).
Synthesis of Partially Hydrogenated Carbazoles This research discusses the synthesis of partially hydrogenated carbazoles. The synthesis involved bromination of derivatives of 2,5-dimethyl-6-(cyclohex-2-en-1-yl)-N-(p-tolylsulfonyl)anilines and subsequent reactions to produce 3,4,4a,9a-tetrahydrocarbazole derivatives (Gataullin et al., 2007).
Synthesis of New s-Triazine Derivatives A study synthesized two new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. The molecular structure, including the analysis of intermolecular interactions and electronic properties, was thoroughly examined using X-ray crystallography combined with Hirshfeld and DFT calculations. Notably, the compounds demonstrated polar characteristics with distinct dipole moments (Shawish et al., 2021).
Biological and Chemical Applications
Quantum Chemical and Molecular Dynamic Simulation Studies The paper discusses the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were employed to explore the reactivity parameters and adsorption behaviors of these derivatives on iron surfaces (Kaya et al., 2016).
Antimicrobial Evaluation of Pyridine-2(1H)-Thiones This study focuses on the synthesis and antimicrobial evaluation of pyridine-2(1H)-thiones and their derivatives. The synthesized compounds were evaluated for their antimicrobial and antifungal activities, indicating their potential application in medical chemistry (Othman, 2013).
Microwave-Assisted Synthesis and Biological Activities The research involved the microwave-assisted synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities. The study highlights the significant biological activities of the synthesized compounds (El‐Borai et al., 2013).
Design and Synthesis of Biologically Active Sulfone Derivatives This work describes the synthesis of novel sulfones with biologically active hydrazides, dihydropyridines, chromene, and other moieties, starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. The synthesized compounds were evaluated for their anticancer activity against the breast cancer cell line MCF7 (Bashandy et al., 2011).
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-6-7-16(2)17(12-15)13-20-14-18(8-9-19(20)22)25(23,24)21-10-4-3-5-11-21/h6-9,12,14H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMNJXOQIGCSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)
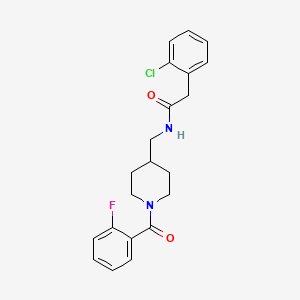
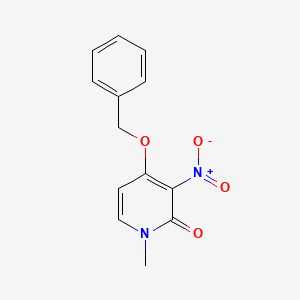

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

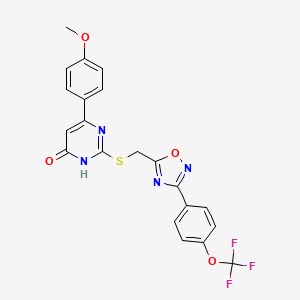


![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2490676.png)
